N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the methoxyphenyl group: This step involves the acylation of aniline with 4-methoxybenzoyl chloride in the presence of a base like pyridine.
Construction of the tetrahydrobenzothiophene core: This can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted benzyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and the methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: Shares the dioxidotetrahydrothiophene ring and methoxyphenyl group but differs in the rest of the structure.
4-Chromanone-derived compounds: These compounds also feature oxygen-containing heterocycles and are used in medicinal chemistry.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups and the potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H26N2O5S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S2/c1-13-3-8-17-18(11-13)30-22(24-20(25)14-4-6-16(29-2)7-5-14)19(17)21(26)23-15-9-10-31(27,28)12-15/h4-7,13,15H,3,8-12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
OZBIGDJKNBHLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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